transcription factor HNF-4
説明
特性
CAS番号 |
135845-90-8 |
|---|---|
分子式 |
C9H6N2OS |
同義語 |
transcription factor HNF-4 |
製品の起源 |
United States |
科学的研究の応用
Metabolic Disorders
HNF-4α is intimately linked to metabolic diseases, particularly Maturity-Onset Diabetes of the Young (MODY1). Mutations in the HNF4A gene can lead to impaired glucose-stimulated insulin secretion and hyperglycemia. Research has shown that HNF-4α regulates genes involved in glucose homeostasis, making it a target for therapeutic interventions in diabetes management .
Case Study: MODY1
- Objective : To understand the role of HNF4A mutations in MODY1.
- Findings : Drosophila models with HNF4 mutations exhibited glucose intolerance and defects in insulin secretion, mirroring human MODY1 symptoms. This suggests that insights gained from Drosophila can inform mammalian studies on diabetes .
| Mutation Type | Effect on Function | Associated Condition |
|---|---|---|
| Point mutations | Reduced transactivation | MODY1 |
| Deletions | Loss of function | Hyperinsulinemic hypoglycemia |
Cancer Research
HNF-4α has been implicated in various cancers, including cervical cancer. Studies indicate that it regulates tumor proliferation through pathways such as Wnt/beta-Catenin signaling. Understanding its role can lead to novel cancer therapies targeting HNF-4α pathways .
Case Study: Cervical Cancer
- Objective : Investigate HNF-4α's role in cervical cancer proliferation.
- Findings : HNF-4α was shown to promote tumor growth by modulating Wnt signaling pathways, indicating its potential as a therapeutic target .
Gastrointestinal Disorders
In the gastrointestinal tract, HNF-4α is essential for intestinal maturation and regeneration. Dysregulation can lead to chronic inflammatory states and other gastrointestinal disorders . Research indicates that manipulating HNF-4α expression may provide therapeutic avenues for conditions like inflammatory bowel disease.
Case Study: Intestinal Regeneration
- Objective : Explore HNF-4α's role in intestinal health.
- Findings : Studies demonstrated that HNF-4α influences stem cell renewal and differentiation in intestinal epithelium, highlighting its importance in maintaining gut health .
Structural Insights and Mechanisms
Recent studies have elucidated the structural biology of HNF-4α, revealing how it binds DNA and interacts with other transcription factors. Understanding these mechanisms is crucial for developing targeted therapies that modulate its activity .
| Domain | Function |
|---|---|
| DNA Binding Domain | Binds specific DNA sequences to regulate gene expression |
| Ligand Binding Domain | Interacts with ligands to modulate transcriptional activity |
類似化合物との比較
HNF-4 vs. Sp1
- Binding Motifs :
- Interaction :
- Functional Outcome :
HNF-4 vs. NF-Y
- Binding Motifs :
- Interaction :
- Functional Outcome :
HNF-4 vs. C/EBPα
HNF-4 vs. HNF-1α
- Binding Motifs :
- Interaction :
- Disease Link :
HNF-4 vs. USF
- Binding Motifs :
- Interaction :
- Functional Outcome :
Structural and Functional Distinctions
Structural Features
Regulatory Mechanisms
- Post-Translational Modifications :
- Glucose Sensitivity :
Disease Associations
準備方法
Bacterial Expression and Plasmid Construction
Recombinant HNF-4 has been successfully expressed in Escherichia coli using the pThioC vector system. The cDNA encoding HNF-4α was amplified via PCR with primers introducing a hexahistidine (His6) tag at the N-terminus. The construct was cloned into BamHI- and EcoRI-digested pThioC, transformed into E. coli BL21 (DE3) cells, and induced with 0.5 mM isopropylthiogalactoside (IPTG). Post-induction, cells were lysed via freeze-thaw cycles in a buffer containing 25 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1% Triton X-100, and 10 mM β-mercaptoethanol.
Table 1: Key Components of Bacterial Lysis Buffer
| Component | Concentration | Role |
|---|---|---|
| Tris-HCl (pH 7.5) | 25 mM | pH stabilization |
| NaCl | 100 mM | Ionic strength modulation |
| Triton X-100 | 0.1% | Membrane solubilization |
| Phenylmethylsulfonyl fluoride (PMSF) | 0.1 mM | Protease inhibition |
| β-mercaptoethanol | 10 mM | Reducing agent |
Mammalian Cell Culture Systems
In human cell lines like HCT116, tetracycline-inducible systems enable isoform-specific HNF-4 expression. For instance, HNF-4α1 and α2 exhibit superior transcriptional activity compared to α4–α6 isoforms. Cells are lysed using buffers supplemented with 1% Triton X-100, 150 mM NaCl, and protease inhibitors, followed by sonication and centrifugation at 12,000 × g to clarify extracts.
Purification Techniques for HNF-4
Affinity Chromatography
Recombinant HNF-4 from bacterial lysates was purified using heparin-agarose and nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The lysate was loaded onto a heparin-agarose column equilibrated with lysis buffer, and bound proteins were eluted with 600 mM NaCl. The eluate was incubated with Ni-NTA beads to capture His6-tagged HNF-4, followed by washing with 20 mM imidazole and elution with 250 mM imidazole.
Table 2: Heparin-Agarose Elution Buffer Composition
| Component | Concentration | Role |
|---|---|---|
| Tris-HCl (pH 7.4) | 25 mM | pH stabilization |
| NaCl | 600 mM | High-salt elution |
| Glycerol | 10% | Protein stabilization |
| PMSF | 0.1 mM | Protease inhibition |
| β-mercaptoethanol | 10 mM | Reducing agent |
Size-Exclusion Chromatography
Further purification was achieved using Superdex 200 gel filtration, resolving HNF-4 into monomeric and dimeric forms. The DBD-LBD fragment (residues 1–374) eluted at a molecular weight consistent with a homodimer.
Preparation of Nuclear Extracts Containing Endogenous HNF-4
Rat liver nuclear extracts were prepared by homogenizing tissue in hypotonic buffer (10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl), followed by centrifugation at 3,000 × g to pellet nuclei. Nuclei were lysed in high-salt buffer (20 mM HEPES, pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA), and supernatants were dialyzed against 25 mM HEPES (pH 7.4), 25 mM KCl, 6 mM MgCl2, and 3% glycerol.
Quality Control and Functional Validation
Electrophoretic Mobility Shift Assay (EMSA)
HNF-4 binding to DR1 elements was validated using 32P-labeled oligonucleotides. Recombinant HNF-4 (50 ng) was incubated with 10 fmol of probe in 20 μL reactions, resolved on 5% polyacrylamide gels, and visualized via autoradiography.
ELISA Quantification
Commercial ELISA kits (e.g., Abcam ab210581) quantify HNF-4α in cell extracts using a capture antibody against residues 1–100 and a detector antibody against residues 300–400. The assay detects HNF-4α at concentrations as low as 0.1 ng/mL, with intra- and inter-assay CVs of <10%.
Table 3: ELISA Kit Performance Metrics
| Parameter | Value |
|---|---|
| Detection Range | 0.1–10 ng/mL |
| Intra-Assay Precision | 6.2% CV |
| Inter-Assay Precision | 8.7% CV |
| Recovery in Spiked Samples | 92–108% |
Challenges and Optimizations
Q & A
What experimental models and methodologies are used to study HNF-4α transcriptional activity?
HNF-4α transcriptional activity is commonly assessed using reporter gene assays (e.g., pHNF-4-TA-Luc plasmids), which measure promoter-driven luciferase activity in hepatoma cell lines like HepG2 . Knockout mouse models are critical for studying developmental roles, as HNF-4α deletion disrupts hepatocyte differentiation and intestinal homeostasis . In vitro transcription systems with purified coactivators (e.g., TRAP/SMCC/Mediator) and chromatin templates are used to dissect molecular mechanisms .
How does HNF-4α coordinate with other transcription factors to regulate tissue-specific gene expression?
HNF-4α interacts with HNF-1α , PDX-1 , and HNF-6 to maintain pancreatic β-cell function and hepatic gene regulation. For example, PDX-1 binds the HNF-4α P2 promoter to drive its expression in β-cells, linking MODY1 (maturity-onset diabetes of the young) mutations to insulin secretion defects . In liver, HNF-4α synergizes with NF-Y to activate coagulation factor X (FX) promoters . Methodologies include co-transfection assays , siRNA knockdown , and chromatin immunoprecipitation (ChIP) to map cooperative binding .
What are the implications of HNF-4α mutations in monogenic diabetes (MODY1) and hematological disorders?
MODY1-linked mutations (e.g., -146T-C in the P2 promoter) disrupt PDX-1 binding, reducing HNF-4α expression and impairing insulin secretion . In hematology, HNF-4α dysregulation alters coagulation factor expression (e.g., Factor VII, FX) and erythrocytosis via EPO regulation . Researchers use genetic screening , promoter-reporter assays , and coagulation assays in knockout models to validate pathogenicity .
How does HNF-4α regulate the Wnt/β-catenin pathway in intestinal epithelium homeostasis?
HNF-4α suppresses Wnt/β-catenin signaling to balance intestinal crypt proliferation and differentiation. Its loss in adult mice increases crypt proliferation and upregulates Wnt targets (e.g., c-Myc), destabilizing cell junctions and barrier function . Methodologies include tamoxifen-inducible Cre-loxP systems for conditional knockout and luciferase reporters to assess Wnt activity .
What coactivators and post-translational modifications modulate HNF-4α transcriptional activity?
HNF-4α recruits CBP (CREB-binding protein) and TRAP/SMCC/Mediator to enhance transcription. CBP binds HNF-4α’s AF-1 and AF-2 domains, enabling ligand-independent activation . Phosphorylation regulates HNF-4α stability and DNA binding, as shown via phospho-specific antibodies and mutagenesis . In vitro reconstitution assays and ChIP map coactivator dependencies .
How is HNF-4α expression transcriptionally regulated across tissues?
The human HNF-4α promoter contains binding sites for HNF-1α , GATA-6 , and HNF-6 , with tissue-specific activation. In hepatocytes, HNF-1α and HNF-6 synergize to drive expression, while COUP-TFII represses it via a retinoic acid response element (DR-1) absent in mice . Retinoic acid upregulates HNF-4α in vivo, studied via reporter assays and DNase footprinting .
What role does HNF-4α play in lipid metabolism and apolipoprotein regulation?
HNF-4α directly activates apolipoprotein genes (e.g., ApoCIII, ApoA1) and modulates lipid metabolism by influencing villus epithelial cell lipid profiles . Metabolome analysis (e.g., NMR spectroscopy) and transcriptome profiling in intestinal crypt-villus systems reveal its role in lipid carbon chain regulation .
What methodologies identify HNF-4α DNA-binding specificity and promoter interactions?
Electrophoretic mobility shift assays (EMSAs) and methylation interference assays map HNF-4α binding to DR1 elements (5’-RG(G/T)TCA) . DNase I footprinting and gel shift competition assays distinguish HNF-4α from other nuclear receptors (e.g., PPAR:RXR) at overlapping sites .
How does HNF-4α contribute to hepatocyte differentiation and liver morphogenesis?
HNF-4α knockout mice lack functional hepatocytes, demonstrating its necessity for liver development . It drives epithelial-mesenchymal transition (EMT) in fibroblasts and regulates 40% of hepatic genes, including drug metabolism enzymes . RNA-seq and ChIP-seq in embryonic liver models identify target gene networks .
What advanced techniques study HNF-4α’s role in viral gene regulation (e.g., hepatitis B virus)?
HNF-4α binds the hepatitis B virus (HBV) core upstream regulatory sequence (CURS), enhancing pregenomic RNA (pgRNA) synthesis. Promoter deletion/mutation assays and overexpression studies in HepG2 cells quantify HNF-4α’s effect on viral transcription .
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